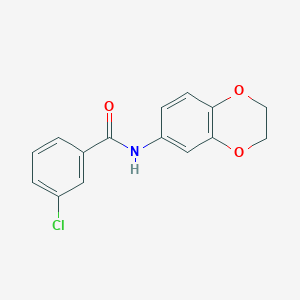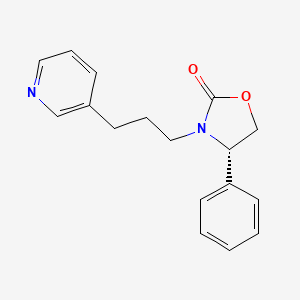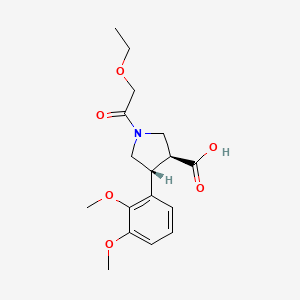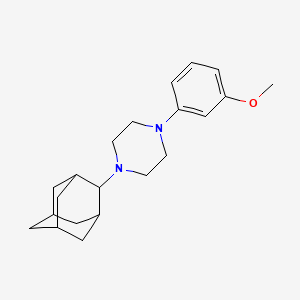![molecular formula C14H14N2O4 B5625816 methyl [3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5625816.png)
methyl [3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"Methyl [3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate" is a chemical compound involved in various synthetic and analytical chemistry studies. The compound's structure and properties have been investigated to understand its potential applications and interactions in chemical reactions.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including acylation, cyclization, and condensation reactions. For instance, compounds related to the target chemical involve reactions like Friedel-Crafts acylation followed by cyclization processes. Specific conditions and reagents vary depending on the desired structural frameworks and substituents involved in the synthesis process (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
The molecular structure of related compounds is typically analyzed using techniques such as X-ray crystallography, NMR, IR, and MS spectroscopy. These analyses reveal the spatial arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For example, compounds with similar structures have been shown to form specific crystal packing and dimer formations through weak intermolecular interactions (Mao, Hu, Wang, Du, & Xu, 2015).
Chemical Reactions and Properties
Chemical reactions involving similar molecules include transformations like ring-opening, dehydrogenation, and Michael addition reactions. These reactions modify the chemical structure and lead to different properties and applications. The behavior of these compounds under various conditions provides insights into their reactivity and functional group interactions (Soliman & El-Sakka, 2011).
Safety and Hazards
Sigma-Aldrich provides “methyl [3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate” as-is and makes no representation or warranty whatsoever with respect to this product . A safety data sheet for a related compound, methyl acetate, indicates that it is highly flammable and causes serious eye irritation .
properties
IUPAC Name |
methyl 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-11-5-3-4-10(8-11)12-6-7-13(17)16(15-12)9-14(18)20-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLBAUFPDSUJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5625751.png)

![1-(4-chlorobenzyl)-N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5625781.png)
![2-oxo-1-phenyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B5625782.png)
![7-{[(4aS*,7aR*)-6,6-dioxido-4-propylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-3-methylquinazolin-4(3H)-one](/img/structure/B5625788.png)
![N-{[8-(2-methylthieno[3,2-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]dec-2-yl]methyl}acetamide](/img/structure/B5625793.png)
![2-(pyridin-2-ylmethyl)-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5625796.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5625808.png)
![[(3S*,4S*)-1-(6-isopropylpyrimidin-4-yl)pyrrolidine-3,4-diyl]dimethanol](/img/structure/B5625811.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5625813.png)
